molecular formula C13H17NO4S B12835716 1-((Benzyloxy)carbonyl)piperidine-4-sulfinic acid

1-((Benzyloxy)carbonyl)piperidine-4-sulfinic acid

Cat. No.: B12835716
M. Wt: 283.35 g/mol
InChI Key: UYXWEWYKDJKVHW-UHFFFAOYSA-N
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Description

1-((Benzyloxy)carbonyl)piperidine-4-sulfinic acid is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzyloxycarbonyl group attached to the piperidine ring, with a sulfinic acid functional group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((Benzyloxy)carbonyl)piperidine-4-sulfinic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced through a reaction with benzyl chloroformate in the presence of a base such as triethylamine.

    Sulfinic Acid Functionalization: The sulfinic acid group is introduced at the 4-position of the piperidine ring through oxidation reactions using reagents such as hydrogen peroxide or sodium periodate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The process may include steps such as:

    Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.

    Purification Techniques: Including crystallization, distillation, and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-((Benzyloxy)carbonyl)piperidine-4-sulfinic acid undergoes various chemical reactions, including:

    Oxidation: The sulfinic acid group can be further oxidized to sulfonic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

1-((Benzyloxy)carbonyl)piperidine-4-sulfinic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((Benzyloxy)carbonyl)piperidine-4-sulfinic acid involves its interaction with molecular targets such as enzymes and receptors. The benzyloxycarbonyl group may facilitate binding to specific sites, while the sulfinic acid group can participate in redox reactions, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-((Benzyloxy)carbonyl)piperidine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of sulfinic acid.

    1-((Benzyloxy)carbonyl)piperidine-4-sulfonic acid: Similar structure but with a sulfonic acid group instead of sulfinic acid.

    1-((Benzyloxy)carbonyl)piperidine-4-thiol: Similar structure but with a thiol group instead of sulfinic acid.

Uniqueness

1-((Benzyloxy)carbonyl)piperidine-4-sulfinic acid is unique due to the presence of the sulfinic acid group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C13H17NO4S

Molecular Weight

283.35 g/mol

IUPAC Name

1-phenylmethoxycarbonylpiperidine-4-sulfinic acid

InChI

InChI=1S/C13H17NO4S/c15-13(18-10-11-4-2-1-3-5-11)14-8-6-12(7-9-14)19(16)17/h1-5,12H,6-10H2,(H,16,17)

InChI Key

UYXWEWYKDJKVHW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1S(=O)O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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